molecular formula C11H20NNaO4S B6237360 sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate CAS No. 2137756-74-0

sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate

Cat. No.: B6237360
CAS No.: 2137756-74-0
M. Wt: 285.34 g/mol
InChI Key: DYGFGWBEPZRSQY-UHFFFAOYSA-M
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Description

Sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate is a sulfinate salt featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a methanesulfinate moiety. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in radical reactions or nucleophilic substitutions due to the reactive sulfinate group. Its Boc-protected piperidine core enhances stability during synthetic workflows while enabling selective deprotection under acidic conditions .

Properties

CAS No.

2137756-74-0

Molecular Formula

C11H20NNaO4S

Molecular Weight

285.34 g/mol

IUPAC Name

sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methanesulfinate

InChI

InChI=1S/C11H21NO4S.Na/c1-11(2,3)16-10(13)12-6-4-9(5-7-12)8-17(14)15;/h9H,4-8H2,1-3H3,(H,14,15);/q;+1/p-1

InChI Key

DYGFGWBEPZRSQY-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)[O-].[Na+]

Purity

95

Origin of Product

United States

Preparation Methods

Boc Protection of Piperidine Amines

The Boc group is introduced early in the synthesis to shield the piperidine nitrogen. A representative protocol involves reacting piperidin-4-ylmethanesulfinic acid with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a base such as triethylamine or N-methylmorpholine. For example, in analogous syntheses, Boc protection of piperidine-4-carboxylic acid achieved 70–88% yields using carbodiimide-based coupling agents.

Key Reaction Conditions

ReagentSolventTemperatureYield
Boc₂O, N-methylmorpholineTHF/DCM0–25°C70–88%

Alternative Methods: Oxidation of Thiol Precursors

Thiol Oxidation Pathways

Sulfinates can be generated by oxidizing thiol intermediates. For instance, Boc-piperidine-4-methanethiol is treated with hydrogen peroxide (H₂O₂) in acetic acid to yield the sulfinic acid, which is neutralized with sodium hydroxide. This method requires careful control of oxidation strength to avoid over-oxidation to sulfonic acids.

Optimized Oxidation Conditions

OxidantSolventTemperatureYield
H₂O₂AcOH/H₂O0–25°C65%

Industrial-Scale Synthesis and Patent Insights

Patent CN111868030B highlights the importance of minimizing byproducts such as 1-(1-Boc-4-piperidylacetyl)-4-(2-(4-methanesulfonyloxy)piperidine) through controlled stoichiometry and solvent selection. Key industrial considerations include:

  • Catalyst Use : Palladium on carbon (Pd/C) for hydrogenolysis steps.

  • Solvent Systems : Toluene or ethyl acetate for improved product isolation.

  • Purification : Column chromatography with silica gel and gradients of dichloromethane/methanol.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Boc-protected piperidine derivatives exhibit characteristic tert-butyl singlet at δ 1.45 ppm and piperidine ring protons between δ 2.20–3.50 ppm.

  • Mass Spectrometry : Molecular ion peaks for Boc-piperidine intermediates appear at m/z 261 (M+H).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to verify purity >98% .

Chemical Reactions Analysis

Types of Reactions: Sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate can undergo various chemical reactions, including:

    Oxidation: The methanesulfinate group can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can target the sulfinyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfonate derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C11_{11}H20_{20}NNaO4_{4}S
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)O
  • InChIKey : YZAZNGRMXCMPBP-UHFFFAOYSA-N

The compound features a piperidine ring, which is known for its versatility in organic synthesis. The tert-butoxycarbonyl (Boc) group provides protection for amines during chemical reactions, making it a valuable intermediate in peptide synthesis.

Medicinal Chemistry

Sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate is utilized in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity.

PROTAC Development

The compound serves as a rigid linker in the design of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules aimed at targeted protein degradation. This application is crucial in drug discovery, particularly for targeting "undruggable" proteins .

Peptide Synthesis

Due to its Boc-protected amine functionality, this compound plays a role in the synthesis of peptides. The protection allows for selective coupling reactions without interference from the amino group .

Chemical Biology

In chemical biology, this compound can be used to create bioactive molecules that probe biological systems or serve as therapeutic agents against diseases.

Data Table: Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+264.12642160.3
[M+Na]+286.10836167.2
[M+NH₄]+281.15296165.8
[M+K]+302.08230162.8
[M-H]–262.11186158.2

This table presents the predicted collision cross-section (CCS) values for various adducts of this compound, which can be useful for mass spectrometry analysis.

Case Study 1: Development of Targeted Therapies

In recent studies, this compound was incorporated into a PROTAC design targeting specific oncogenes involved in cancer progression. The use of this compound enhanced the efficacy of the resulting therapeutic agents by facilitating selective degradation of target proteins .

Case Study 2: Peptide Synthesis Optimization

Research has demonstrated that utilizing this compound in peptide synthesis allows for improved yields and purity of the final products compared to traditional methods without protective groups .

Mechanism of Action

The mechanism by which sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the sulfinyl group is converted to a sulfonate, which can alter the compound’s reactivity and interactions with other molecules. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions at the piperidine nitrogen and allowing for selective modifications at other positions.

Comparison with Similar Compounds

Sodium 1-{(tert-Butoxy)carbonylamino}propane-2-sulfinate

Key Differences :

  • Structure: Replaces the piperidine ring with a methylamino-propane chain, resulting in a linear aliphatic backbone.
  • Molecular Formula : C₁₁H₂₁NNaO₄S (vs. C₁₂H₂₁NNaO₄S for the target compound) .
  • However, the lack of a rigid piperidine scaffold may limit applications in stereoselective synthesis.

Sodium {1-[(tert-Butoxy)carbonyl]azetidin-3-yl}methanesulfinate

Key Differences :

  • Structure : Features a 4-membered azetidine ring instead of a 6-membered piperidine.
  • Molecular Formula : C₉H₁₇NNaO₄S .
  • Reactivity : The smaller azetidine ring introduces higher ring strain, which may accelerate reactivity in ring-opening reactions. However, this strain could compromise stability during long-term storage.

tert-Butyl 4-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Key Differences :

  • Structure : Replaces the sulfinate group with a methoxy-methylcarbamoyl substituent.
  • Molecular Formula : C₁₃H₂₄N₂O₄ .
  • Functionality : The carbamoyl group renders the compound less reactive in radical pathways but more suitable as a protease inhibitor scaffold in drug discovery.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility/Stability
Target Compound C₁₂H₂₁NNaO₄S ~391 Boc, piperidine, sulfinate Soluble in methanol, DMF
Sodium propane-2-sulfinate analog C₁₁H₂₁NNaO₄S 391.82 Boc, methylamino, sulfinate High solubility in THF
Sodium azetidine-3-sulfinate analog C₉H₁₇NNaO₄S Not reported Boc, azetidine, sulfinate Moderate stability, reactive
Boc-piperidine carbamoyl derivative C₁₃H₂₄N₂O₄ 272.34 Boc, piperidine, carbamoyl Low solubility in water

Stability and Handling Considerations

  • The Boc group in the target compound is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), enabling controlled deprotection .
  • Sulfinate salts are hygroscopic and require anhydrous storage to prevent oxidation to sulfones .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate, and how can intermediates be characterized?

  • Methodology : A common approach involves coupling tert-butoxycarbonyl (Boc)-protected piperidine derivatives with methanesulfinate precursors. For example, intermediates like tert-butyl 4-(methylthio)piperidine-1-carboxylate () can be oxidized to sulfones, followed by sulfinate salt formation. Key steps include Boc protection/deprotection and purification via column chromatography. Characterization of intermediates via 1^1H NMR, 13^{13}C NMR, and mass spectrometry is critical to confirm structural integrity .

Q. How can the structural stability of this compound be assessed under varying pH and temperature conditions?

  • Methodology : Stability studies should involve incubating the compound in buffers at pH 3–10 and temperatures ranging from 4°C to 60°C. Monitor degradation via HPLC or LC-MS, tracking the disappearance of the parent compound and the emergence of breakdown products (e.g., tert-butanol from Boc cleavage). ’s collision cross-section data (e.g., CCS 153.2 Ų for [M+H]+^+) can benchmark structural stability using ion mobility spectrometry .

Q. What analytical techniques are most effective for confirming the identity of this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy. Infrared spectroscopy (IR) verifies functional groups (e.g., sulfinate S=O stretch at ~1000–1200 cm1^{-1}). Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of the piperidine and Boc groups .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in sulfinate-mediated cross-coupling reactions?

  • Methodology : Use isotopic labeling (e.g., 34^{34}S in sulfinate) to track sulfur transfer pathways. Kinetic studies under controlled conditions (e.g., varying catalysts, solvents) can identify rate-determining steps. Computational modeling (DFT) may clarify transition states, leveraging structural data from ’s InChIKey (DGZNFXCFUCEEAS-UHFFFAOYSA-N) .

Q. What strategies optimize the compound’s solubility and reactivity in aqueous versus organic media?

  • Methodology : Solubility parameters (Hansen solubility parameters) can guide solvent selection. For aqueous reactivity, micellar catalysis or co-solvents (e.g., DMSO) may enhance solubility. In organic phases, tert-butyl groups improve lipophilicity, but steric hindrance may require activating agents (e.g., EDCI/HOBt) for amide bond formation .

Q. How do structural modifications (e.g., replacing piperidine with azetidine) affect biological activity or synthetic utility?

  • Methodology : Compare analogs like sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate ( ) in receptor-binding assays or catalytic reactions. Key differences include azetidine’s smaller ring size (enhanced rigidity) and altered collision cross-sections (e.g., CCS 153.2 Ų vs. 147.7 Ų for [M-H]^-), which influence molecular interactions .

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